2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide
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Overview
Description
2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro groups, chlorine atoms, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process often includes the following steps:
Chlorination: The addition of chlorine atoms to the aromatic ring using reagents such as chlorine gas or thionyl chloride.
Amidation: The formation of the benzamide moiety through the reaction of the chlorinated nitro compound with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3,5-dinitrobenzoic acid: Shares the nitro and chlorine substituents but lacks the benzamide moiety.
2-chloro-3,5-dinitropyridine: Contains a pyridine ring instead of a benzene ring.
4-chloro-3,5-dinitrobenzotrifluoride: Similar nitro and chlorine substituents but with a trifluoromethyl group.
Uniqueness
2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide is unique due to its specific combination of nitro, chlorine, and benzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H9Cl4N3O6 |
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Molecular Weight |
517.1 g/mol |
IUPAC Name |
2-chloro-3,5-dinitro-N-[4-(2,4,5-trichlorophenoxy)phenyl]benzamide |
InChI |
InChI=1S/C19H9Cl4N3O6/c20-13-7-15(22)17(8-14(13)21)32-11-3-1-9(2-4-11)24-19(27)12-5-10(25(28)29)6-16(18(12)23)26(30)31/h1-8H,(H,24,27) |
InChI Key |
YSRJHVSCFCFMPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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